molecular formula C21H18N4O5S B4686307 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4686307
M. Wt: 438.5 g/mol
InChI Key: LCEYONVRHWRLNF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a triazole ring via a sulfanyl-acetamide bridge. The triazole core is substituted at positions 4 and 5 with furan-2-ylmethyl and furan-2-yl groups, respectively. Its molecular formula is C₂₂H₁₉N₅O₄S, with a molecular weight of 449.485 g/mol and a monoisotopic mass of 449.115775 Da .

The dual furan substituents introduce oxygen-rich heterocyclic character, influencing solubility and electronic properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c26-19(22-14-5-6-16-18(11-14)30-10-9-29-16)13-31-21-24-23-20(17-4-2-8-28-17)25(21)12-15-3-1-7-27-15/h1-8,11H,9-10,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEYONVRHWRLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and furan intermediates, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of these intermediates under specific conditions, such as the use of a base or catalyst, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Example Reaction:
C21H18N6O4S+H2OH+/OHC19H14N6O4S+CH3COOH\text{C}_{21}\text{H}_{18}\text{N}_6\text{O}_4\text{S} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_{19}\text{H}_{14}\text{N}_6\text{O}_4\text{S} + \text{CH}_3\text{COOH}

Conditions:

  • Acidic: HCl (6M), reflux, 12–24 hours.

  • Basic: NaOH (2M), 80°C, 6–8 hours.

Reaction Type Product Catalyst Yield
Acid hydrolysisCarboxylic acid derivativeHCl~65%
Base hydrolysisSodium carboxylateNaOH~72%

Oxidation of the Sulfanyl Group

The thioether (-S-) in the triazole-thioether linkage can undergo oxidation to sulfoxide or sulfone derivatives.

Example Reaction:
C21H18N6O4SH2O2NaIO4C21H18N6O5S(sulfoxide)orC21H18N6O6S(sulfone)\text{C}_{21}\text{H}_{18}\text{N}_6\text{O}_4\text{S} \xrightarrow[\text{H}_2\text{O}_2]{\text{NaIO}_4} \text{C}_{21}\text{H}_{18}\text{N}_6\text{O}_5\text{S} \, (\text{sulfoxide}) \, \text{or} \, \text{C}_{21}\text{H}_{18}\text{N}_6\text{O}_6\text{S} \, (\text{sulfone})

Conditions:

  • Mild oxidation: NaIO<sub>4</sub> (1.2 equiv), CH<sub>3</sub>CN/H<sub>2</sub>O (3:1), 0°C → RT, 4 hours .

  • Strong oxidation: H<sub>2</sub>O<sub>2</sub> (30%), AcOH, 60°C, 8 hours .

Oxidizing Agent Product Reaction Time Yield
NaIO<sub>4</sub>Sulfoxide4 hours58%
H<sub>2</sub>O<sub>2</sub>Sulfone8 hours42%

Electrophilic Substitution on Furan Rings

The furan substituents undergo electrophilic substitution (e.g., nitration, sulfonation) at the α-positions due to their aromatic electron-rich nature.

Example Reaction (Nitration):
C21H18N6O4S+HNO3H2SO4C21H17N7O7S\text{C}_{21}\text{H}_{18}\text{N}_6\text{O}_4\text{S} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{21}\text{H}_{17}\text{N}_7\text{O}_7\text{S}

Conditions:

  • HNO<sub>3</sub> (1.5 equiv), concentrated H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hours.

Electrophile Product Position Yield
NO<sub>2</sub>⁺5-Nitro-furan derivativeC5 of furan48%

Triazole Ring Functionalization

The 1,2,4-triazole core participates in alkylation and coordination chemistry.

Example Reaction (Alkylation):
C21H18N6O4S+CH3IK2CO3C22H21N6O4SI\text{C}_{21}\text{H}_{18}\text{N}_6\text{O}_4\text{S} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_{22}\text{H}_{21}\text{N}_6\text{O}_4\text{S}\text{I}

Conditions:

  • CH<sub>3</sub>I (2 equiv), K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 6 hours .

Reagent Product Site Yield
CH<sub>3</sub>IN-methyltriazolium saltN4 of triazole61%

Coordination with Metal Ions

The triazole and furan groups act as ligands for transition metals (e.g., Cu(II), Zn(II)).

Example Reaction (Cu(II) Complex):
C21H18N6O4S+CuCl2[Cu(C21H17N6O4S)Cl]\text{C}_{21}\text{H}_{18}\text{N}_6\text{O}_4\text{S} + \text{CuCl}_2 \rightarrow [\text{Cu}(\text{C}_{21}\text{H}_{17}\text{N}_6\text{O}_4\text{S})\text{Cl}]

Conditions:

  • CuCl<sub>2</sub>·2H<sub>2</sub>O (1 equiv), EtOH/H<sub>2</sub>O (4:1), RT, 12 hours.

Metal Salt Complex Geometry Stability
CuCl<sub>2</sub>Octahedral coordinationN,S-donorHigh

Photochemical Reactions

The benzodioxane moiety may undergo photooxidation under UV light.

Example Reaction:
C21H18N6O4Shν,O2C21H16N6O5S\text{C}_{21}\text{H}_{18}\text{N}_6\text{O}_4\text{S} \xrightarrow{h\nu, \text{O}_2} \text{C}_{21}\text{H}_{16}\text{N}_6\text{O}_5\text{S}

Conditions:

  • UV light (254 nm), O<sub>2</sub> atmosphere, CH<sub>2</sub>Cl<sub>2</sub>, 24 hours .

Product Mechanism Yield
Benzodioxane quinone derivativeSinglet oxygen pathway34%

Key Considerations

  • Reaction Monitoring : NMR (<sup>1</sup>H, <sup>13</sup>C) and LC-MS are critical for tracking reaction progress .

  • Byproducts : Competing reactions (e.g., overoxidation of thioether) require careful optimization of stoichiometry and temperature.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance triazole alkylation but may complicate purification .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities:

  • Enzyme Inhibition :
    • It has shown promising inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase . These enzymes are crucial in metabolic processes and neurodegenerative diseases, respectively.
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial properties, potentially making it effective against various bacterial strains. Its efficacy can be attributed to its ability to disrupt microbial cell functions.
  • Anticancer Potential :
    • Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through modulating specific signaling pathways.

Enzyme Inhibition Study

A study explored the inhibitory effects of this compound on α-glucosidase and acetylcholinesterase. Results showed that it significantly reduced enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent for diabetes and Alzheimer's disease.

Antimicrobial Efficacy

In vitro tests conducted on various bacterial strains demonstrated that the compound exhibited strong antimicrobial activity, particularly against Gram-positive bacteria. This positions it as a candidate for developing new antimicrobial agents.

Anticancer Research

Research into its anticancer properties revealed that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide induced apoptosis in cancer cell lines through caspase activation pathways. This indicates its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a class of N-(2,3-dihydro-1,4-benzodioxin-6-yl) acetamide derivatives with variable triazole substituents. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Triazole Positions 4 & 5) Solubility (pH 7.4) Key Features
Target Compound C₂₂H₁₉N₅O₄S 449.485 4-(furan-2-ylmethyl), 5-(furan-2-yl) Not reported Dual furan substituents; high oxygen content
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₂H₁₉N₅O₄S 449.485 4-(furan-2-ylmethyl), 5-(pyridin-2-yl) Not reported Pyridine at position 5 enhances nitrogen content and basicity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-4-prop-2-enyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide C₁₆H₁₈N₄O₃S 346.4 4-prop-2-enyl, 5-methyl 48.9 µg/mL Aliphatic substituents; lower molecular weight; higher solubility
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide C₂₁H₁₈N₄O₄S 438.46 Pyrimidoindole core Not reported Pyrimidoindole substituent; fused aromatic system; potential planar geometry

Key Observations :

Substituent Effects: Furan vs. Pyridine’s basicity may enhance solubility in acidic environments. Aliphatic vs. Aromatic Groups: The propenyl and methyl substituents in reduce molecular weight and increase hydrophobicity, reflected in its moderate aqueous solubility (48.9 µg/mL).

Core Heterocycle Modifications :

  • Compounds like replace the triazole with a pyrimidoindole ring, creating a fused aromatic system. This modification likely enhances π-π stacking but reduces conformational flexibility.

The sulfanyl group may interact with cysteine residues in enzymes or receptors. ChemGPS-NP modeling () could position these compounds in chemical space to predict bioactivity, leveraging structural similarities to known inhibitors.

Therapeutic Potential and Limitations
  • Target Selectivity : The dual furan groups in the target compound may improve selectivity for oxygen-dependent enzymes (e.g., oxidoreductases).
  • Solubility Challenges : High molecular weight (>400 Da) and aromaticity may limit bioavailability, necessitating formulation optimization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A typical route involves:

Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with a sulfonyl chloride derivative (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (pH 9–10, Na₂CO₃) to form a sulfonamide intermediate .

Coupling the intermediate with bromoacetamide derivatives (e.g., 2-bromo-N-phenylacetamide) in DMF using lithium hydride as a base, followed by stirring at 25°C for 3–4 hours .
Key considerations: Monitor reaction progress via TLC, and purify products via ice-water precipitation .

Q. How should structural characterization be performed for this compound?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • IR spectroscopy to confirm functional groups (e.g., S–H stretching at ~2550 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • ¹H-NMR to verify substituent positions (e.g., dihydrobenzodioxin protons at δ 4.2–4.4 ppm, furan protons at δ 6.3–7.4 ppm) .
  • Elemental analysis (CHN) to validate molecular composition .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize enzyme inhibition assays targeting α-glucosidase or acetylcholinesterase, given structural similarities to triazole-based inhibitors .

  • Protocol:

Prepare test solutions in DMSO (≤1% v/v).

Use spectrophotometric methods to measure enzyme activity inhibition at 405 nm (e.g., p-nitrophenyl-α-D-glucopyranoside substrate for α-glucosidase) .
Note: Include positive controls (e.g., acarbose) and validate IC₅₀ values via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodology :

Synthesize analogs with substitutions on the furan, triazole, or benzodioxin moieties .

Test analogs in parallel using standardized enzyme inhibition assays .

Perform computational docking (e.g., AutoDock Vina) to correlate activity trends with binding affinities to target enzymes .
Example finding: Bulky substituents on the triazole ring may enhance acetylcholinesterase inhibition by improving hydrophobic interactions .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields?

  • Methodology : Apply statistical design of experiments (DoE):

  • Use a central composite design to screen critical variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Analyze results via response surface methodology (RSM) to identify optimal conditions .
    Case study: A DoE approach reduced synthesis steps for a related triazole derivative from 11 to 6 while maintaining ≥85% yield .

Q. How should contradictory data between computational predictions and experimental results be resolved?

  • Methodology :

Validate computational models (e.g., DFT calculations for reaction pathways) with kinetic studies (e.g., time-resolved NMR) .

Re-examine assumptions in simulations (e.g., solvent effects, transition-state approximations) .
Example: Discrepancies in predicted vs. observed regioselectivity for triazole sulfonation were resolved by incorporating explicit solvent models in DFT calculations .

Methodological Tools and Resources

Tool/Resource Application Reference
COMSOL Multiphysics Reaction optimization via AI-driven simulations
AutoDock Vina SAR analysis via molecular docking
Central Composite DoE Experimental condition optimization

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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